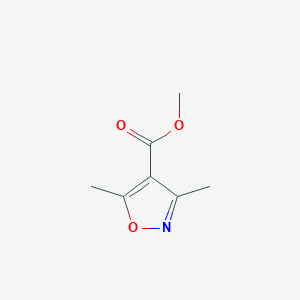
Methyl 2,3-dibromobenzoate
Vue d'ensemble
Description
Methyl 2,3-dibromobenzoate is an aromatic ester . It can be prepared from 2,5-dibromobenzoic acid via esterification with methanol .
Synthesis Analysis
The synthesis of Methyl 2,3-dibromobenzoate involves the esterification of 2,5-dibromobenzoic acid with methanol . It also participates in cobalt (II) Schiff′s base complex catalyzed oxidation of primary and secondary alcohols to aldehydes and ketones respectively .Molecular Structure Analysis
The molecular formula of Methyl 2,3-dibromobenzoate is C8H6Br2O2 . The molecular weight is 293.940 Da .Chemical Reactions Analysis
Methyl 2,3-dibromobenzoate undergoes Ni(0)-catalyzed polymerization to form soluble polyphenylenes .Applications De Recherche Scientifique
-
Antioxidant and Antibacterial Activities
- Field : Life Science, Chemical Synthesis .
- Application : Benzamide compounds, which can be synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid, have been found to have antioxidant and antibacterial activities .
- Methods : The compounds were synthesized and their products were determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods. The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
-
Photoactive Materials
- Field : Material Science, Chemical Crystallography .
- Application : The synthesis and structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3- ( (2,6-difluorophenyl)diazenyl) benzoate, which is photoactive .
- Methods : The molecule was synthesized and its structure was determined. The position of ortho-fluoro azo rings differ between the two rotomers with one molecule having a rotation angle of 4.4° and the other molecule having a rotation angle of 76.9° with respect to the methyl 4-bromobenzoate .
- Results : The molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
-
Oxidation Reactions
- Field : Organic Chemistry .
- Application : Methyl 2-amino-3,5-dibromobenzoate, a similar compound, participates in allylic and benzylic oxidation of various cyclic alkenes and benzylic compounds .
- Methods : The compound is used in the preparation of ethyl 1-(p-methoxyphenyl)-2-oxocyclopentanecarboxylate via reaction with chloroform containing pyridine .
- Results : The reaction results in the formation of ethyl 1-(p-methoxyphenyl)-2-oxocyclopentanecarboxylate .
-
Chemical Synthesis
- Field : Chemical Synthesis .
- Application : 2,3-Dibromo-benzoic acid methyl ester, a compound similar to “Methyl 2,3-dibromobenzoate”, is used in chemical synthesis .
- Methods : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
-
Chemical Synthesis
- Field : Chemical Synthesis .
- Application : 2,3-Dibromo-benzoic acid methyl ester is used in chemical synthesis .
- Methods : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
-
Allylic and Benzylic Oxidation
- Field : Organic Chemistry .
- Application : Methyl 2-amino-3,5-dibromobenzoate, a similar compound, participates in allylic and benzylic oxidation of various cyclic alkenes and benzylic compounds .
- Methods : The compound is used in the preparation of ethyl 1-(p-methoxyphenyl)-2-oxocyclopentanecarboxylate via reaction with chloroform containing pyridine .
- Results : The reaction results in the formation of ethyl 1-(p-methoxyphenyl)-2-oxocyclopentanecarboxylate .
Safety And Hazards
Methyl 2,3-dibromobenzoate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves, eye protection, and face protection .
Propriétés
IUPAC Name |
methyl 2,3-dibromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSBSFMUOQBIND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470538 | |
| Record name | Methyl 2,3-dibromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3-dibromobenzoate | |
CAS RN |
881667-36-3 | |
| Record name | Methyl 2,3-dibromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate](/img/structure/B1599817.png)






![2-Chloro-5-nitrobenzo[d]oxazole](/img/structure/B1599828.png)
